

In-Depth Technical Guide: 4-Amino-1H-indole-6-carbonitrile

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Compound of Interest

Compound Name: 4-Amino-1H-indole-6-carbonitrile

Cat. No.: B1291798

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CAS Number: 885518-39-8

Chemical Name: **4-Amino-1H-indole-6-carbonitrile**

This technical guide provides a comprehensive overview of **4-Amino-1H-indole-6-carbonitrile**, a heterocyclic building block of significant interest in medicinal chemistry. The document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering insights into its properties, synthesis, and its role as a key intermediate in the development of kinase inhibitors.

Physicochemical Properties

4-Amino-1H-indole-6-carbonitrile is a solid, organic compound with the molecular formula $C_9H_7N_3$. Its chemical structure features an indole core, which is a common motif in biologically active molecules. The presence of an amino group and a nitrile group at positions 4 and 6, respectively, provides versatile handles for further chemical modifications.

Property	Value	Source
CAS Number	885518-39-8	N/A
Molecular Formula	C ₉ H ₇ N ₃	N/A
Molecular Weight	157.17 g/mol	N/A
Appearance	Solid	N/A
Purity	Typically >95%	N/A

Synthesis and Application

While specific details on the direct synthesis of **4-Amino-1H-indole-6-carbonitrile** are not extensively published in readily available literature, its primary application is as a crucial intermediate in the synthesis of more complex therapeutic agents. A notable application is in the development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.

Experimental Protocol: Synthesis of N-(6-cyano-1H-indol-4-yl)acetamide

The following protocol describes the acetylation of **4-Amino-1H-indole-6-carbonitrile** to form an acetamide derivative, a common step in the synthesis of more elaborate molecules, as detailed in patent literature[1].

Materials:

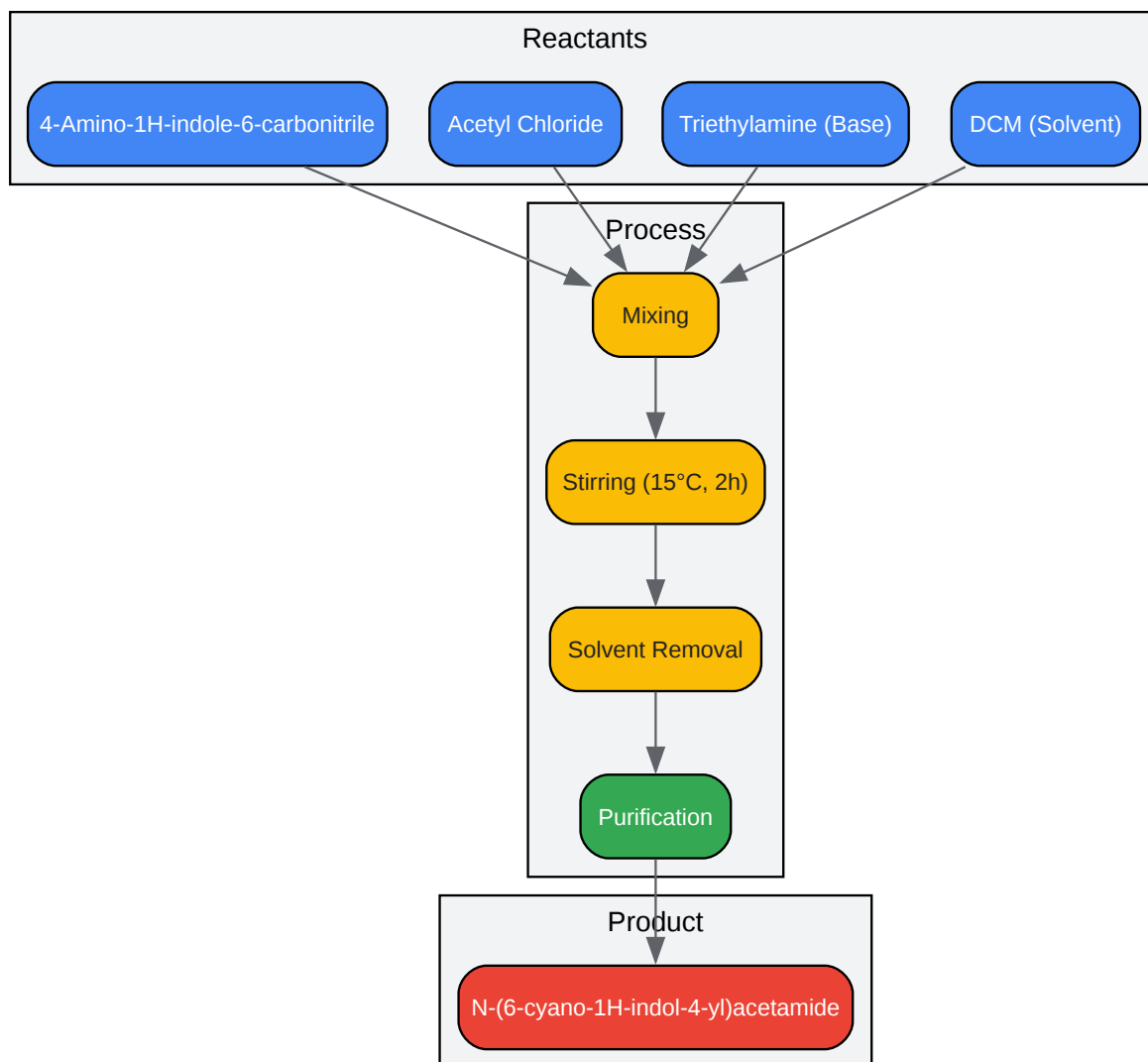
- **4-Amino-1H-indole-6-carbonitrile** (700 mg, 4.45 mmol)
- Dichloromethane (DCM) (15 mL)
- Triethylamine (TEA) (1.35 g, 13.36 mmol)
- Acetyl chloride (419.54 mg, 5.34 mmol)

Procedure:

- A solution of **4-Amino-1H-indole-6-carbonitrile** (1 equivalent) is prepared in dichloromethane.
- Triethylamine (3 equivalents) is added to the solution.
- Acetyl chloride (1.2 equivalents) is then added to the reaction mixture.
- The mixture is stirred at 15°C for 2 hours.
- Following the reaction, the solvent is removed under reduced pressure.
- The resulting residue is purified by column chromatography to yield the final product.

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of N-(6-cyano-1H-indol-4-yl)acetamide from **4-Amino-1H-indole-6-carbonitrile**.



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Caption: Synthetic workflow for the acetylation of **4-Amino-1H-indole-6-carbonitrile**.

Biological Context: Role in ROCK Inhibition

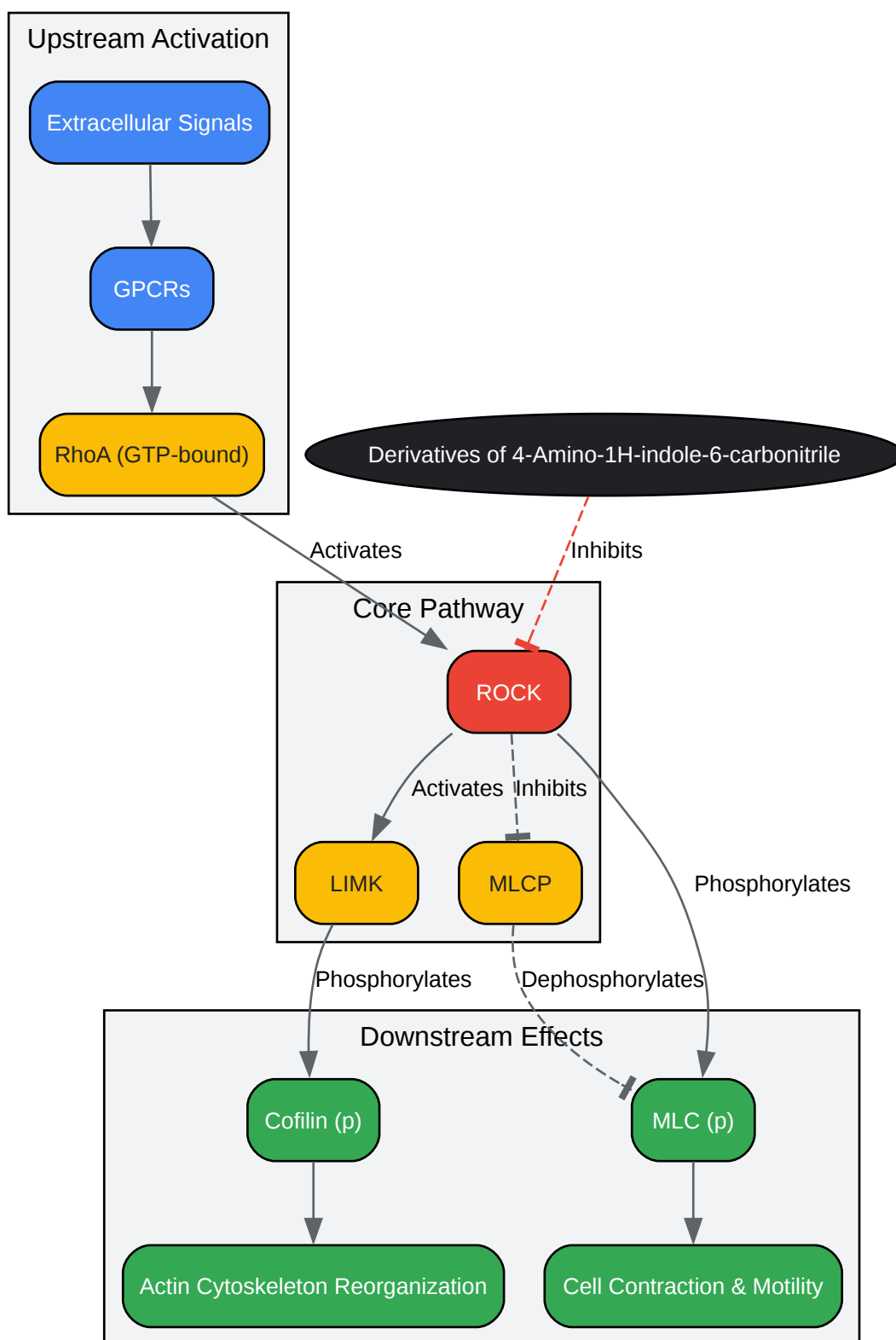
4-Amino-1H-indole-6-carbonitrile serves as a foundational scaffold for the synthesis of potent ROCK kinase inhibitors. The ROCK signaling pathway is a critical regulator of cellular processes such as cell adhesion, motility, and contraction. Dysregulation of this pathway is

implicated in various diseases, including cardiovascular disorders, cancer, and neurological conditions.

The derivatives synthesized from this indole compound are designed to target and inhibit the activity of ROCK, thereby modulating downstream cellular events.

ROCK Signaling Pathway

The diagram below provides a simplified overview of the ROCK signaling pathway, which is the therapeutic target for the derivatives of **4-Amino-1H-indole-6-carbonitrile**.



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Caption: Simplified ROCK signaling pathway and the inhibitory action of its inhibitors.

Conclusion

4-Amino-1H-indole-6-carbonitrile is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors, with a significant focus on targeting the ROCK signaling pathway. While data on the intrinsic biological activity of the core molecule itself is limited, its structural features make it an ideal starting point for the development of potent and selective therapeutic agents. Further research into the synthesis of novel derivatives based on this scaffold holds promise for the discovery of new treatments for a range of diseases.

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References

- 1. US11248004B2 - Substituted isoquinolines as rock kinase inhibitors - Google Patents [patents.google.com]
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